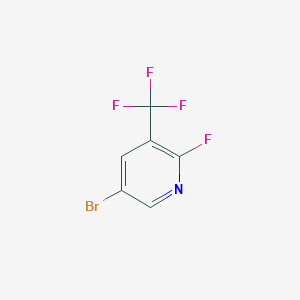

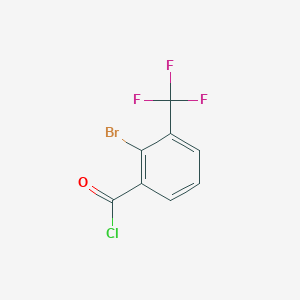

2-Bromo-3-(trifluoromethyl)benzoyl chloride

説明

“2-Bromo-3-(trifluoromethyl)benzoyl chloride” is a chemical compound used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It is a clear to light yellow liquid .

Synthesis Analysis

The synthesis of “this compound” involves a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula CF3C6H4COCl . Its molecular weight is 208.56 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are significant in the field of pharmaceuticals and agrochemicals. The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets . The trifluoromethoxylation reaction is one of the most important research hotspots .Physical And Chemical Properties Analysis

“this compound” is a clear light yellow liquid . It has a refractive index of 1.477 (lit.) and a boiling point of 184-186 °C/750 mmHg (lit.) . Its density is 1.383 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis Processes

2-Bromo-3-(trifluoromethyl)benzoyl chloride is involved in various synthesis processes. Zhou Xiao-rui (2006) describes its use in synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, through bromination, carboxylation, and chlorination steps (Zhou Xiao-rui, 2006). Additionally, research by Gill et al. (2008) presents a method for synthesizing 2-bromo-3-aroyl-benzo[b]furans, employing 2-bromo groups as a versatile synthetic handle in palladium-mediated couplings and direct nucleophilic substitutions (Gill et al., 2008).

Reaction Mechanisms

The compound is also important for understanding reaction mechanisms. Consiglio et al. (1983) studied the kinetics of anilinodechlorination of 3-bromo- and 3-methoxy-2-thenoyl chlorides, confirming different mechanisms for the anilinodechlorination of 3-substituted 2-thenoyl chlorides (Consiglio et al., 1983).

Organometallic Synthesis

In the field of organometallic chemistry, Porwisiak and Schlosser (1996) demonstrated the use of 1-bromo-3,5-bis(trifluoromethyl)benzene, derived from similar compounds, as a starting material for various synthetically useful reactions (Porwisiak & Schlosser, 1996).

作用機序

- Free Radical Bromination : The compound can undergo free radical bromination reactions. When treated with N-bromosuccinimide (NBS), it forms a succinimidyl radical (S·) that removes a hydrogen atom from the benzylic position, resulting in the formation of the corresponding brominated product .

Mode of Action

Safety and Hazards

“2-Bromo-3-(trifluoromethyl)benzoyl chloride” is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood .

特性

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPQUMYYUFREOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

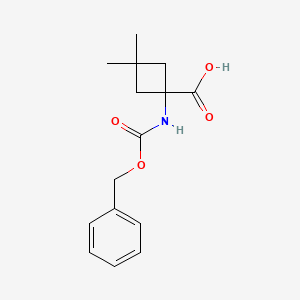

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)

![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382691.png)